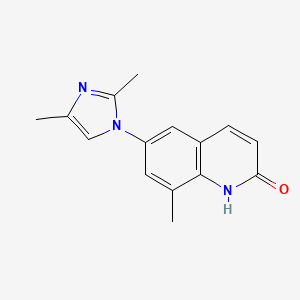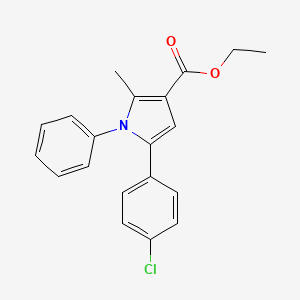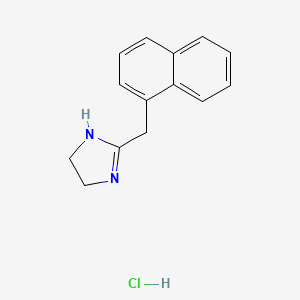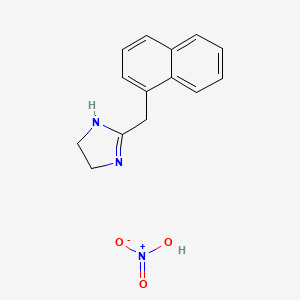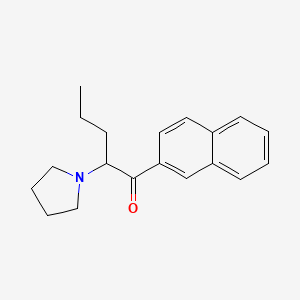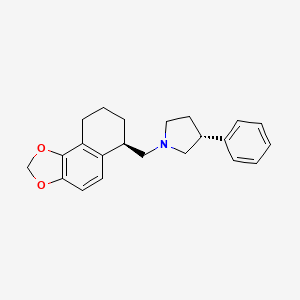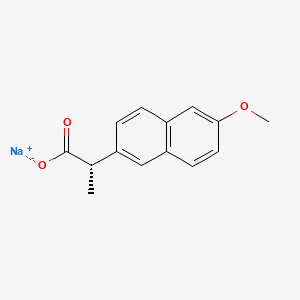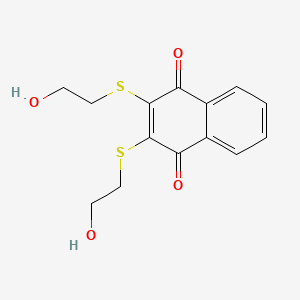
NSC 95397
描述
2,3-Bis(2-hydroxyethylthio)-1,4-naphthalenedione is a chemical compound with the formula C14H14O4S2 . It is a type of 1,4-naphthoquinones .
Molecular Structure Analysis
The molecular structure of 2,3-Bis(2-hydroxyethylthio)-1,4-naphthalenedione is represented by the SMILES stringOCCSC1=C(SCCO)C(=O)c2ccccc2C1=O . The InChI string is InChI=1S/C14H14O4S2/c15-5-7-19-13-11(17)9-3-1-2-4-10(9)12(18)14(13)20-8-6-16/h1-4,15-16H,5-8H2 . Physical And Chemical Properties Analysis
The compound has a net charge of 0, an average mass of 310.391, and a mono-isotopic mass of 310.03335 .科学研究应用
癌症研究:抑制细胞增殖和诱导凋亡
NSC 95397 被确定为双特异性磷酸酶的有效抑制剂,包括丝裂原活化蛋白激酶磷酸酶-1 (MKP-1)。这种抑制在癌症研究中至关重要,因为 MKP-1 在结肠癌细胞的肿瘤发生和耐药性中起着重要作用。 研究表明,this compound 通过 MKP-1 和 ERK1/2 途径抑制结肠癌细胞增殖并诱导凋亡 。 该化合物通过调节与细胞周期相关的蛋白质(包括 p21、细胞周期蛋白依赖性激酶和半胱氨酸蛋白酶)来降低细胞活力和非锚定依赖性生长 .
细胞周期调控:G2/M 期转换阻滞
This compound 通过阻断 G2/M 期转换显着抑制癌细胞的生长 。这与 EGFR 的磷酸化、ERK1/2 的活化、连接蛋白 43 的磷酸化和间隙连接细胞间通讯的下调有关。该化合物阻止细胞周期的能力使其成为研究细胞周期调控和潜在治疗干预的宝贵工具。
血液学:诱导红细胞凋亡
人红细胞暴露于 this compound 会触发细胞收缩、细胞膜重排和红细胞凋亡 。红细胞凋亡是红血细胞中的一种程序性细胞死亡形式,在贫血和疟疾等疾病中具有重要意义。了解 this compound 诱导红细胞凋亡的途径可以为治疗这些疾病提供见解。
酶抑制:靶向 CDC25 磷酸酶
This compound 是已知的 CDC25 磷酸酶抑制剂,这是一种通过使细胞周期蛋白依赖性激酶去磷酸化来控制细胞通过细胞周期转换的酶 。通过抑制 CDC25 磷酸酶,this compound 可用于研究细胞周期进程的分子机制并开发新的癌症疗法。
分子信号:ERK1/2 途径调节
该化合物已被证明可以调节 ERK1/2 信号通路,该通路参与多种细胞过程的调节,包括增殖、分化和存活 。通过影响这条通路,this compound 可用于研究 ERK1/2 在不同类型癌症和其他疾病中的作用。
药理学研究:结肠癌的治疗干预
研究表明,this compound 可能通过调节 MKP-1 和 ERK1/2 途径成为结肠癌的有效治疗干预措施 。它的抗肿瘤作用是通过抑制 MKP-1 活性,然后是 ERK1/2 磷酸化来实现的,这为开发新的癌症治疗方法提供了一条有希望的途径。
耐药性:克服化疗障碍
由于 this compound 在抑制参与耐药性的途径方面发挥作用,因此它是一种研究耐药机制的有价值的化合物 。它有可能通过克服耐药性来增强现有癌症治疗的疗效。
配位化学:金属有机配合物
This compound 在配位化学中被提及,特别是在金属有机配合物的形成方面 。这些配合物在催化和药物科学中有着应用,其中 this compound 的结构特性可以用来开发具有独特化学和物理性质的新材料。
作用机制
Target of Action
NSC 95397 is a potent and selective irreversible inhibitor of Cdc25 dual specificity phosphatase . The primary targets of this compound are Cdc25A, Cdc25B, and Cdc25C . These phosphatases play a crucial role in cell signaling, transcription, and mitosis .
Mode of Action
The mechanism of action of this compound involves the inhibition of the catalytic activity of Cdc25 . It inhibits in vitro oncogenic, full-length, recombinant human Cdc25B with IC50 < 500 nM . In vitro inhibition of Cdc25A, -B, and -C displays Ki values of 32, 96, and 40 nM, respectively .
Biochemical Pathways
This compound affects the phosphorylation pathways in cell cycle progression and oncogenesis . It inhibits the mitogen-activated protein kinase phosphatase-1 (MKP-1) and suppresses proliferation and induces apoptosis in colon cancer cells through the MKP-1 and ERK1/2 pathway .
Pharmacokinetics
This compound is supplied as a lyophilized powder . For a 10 mM stock, it can be reconstituted in DMSO . It is soluble in DMSO at 15 mg/mL or ethanol at 1 mg/mL . Once in solution, it should be stored at -20ºC and used within 1 month to prevent loss of potency .
Result of Action
This compound treatment of cancer cell lines leads to cell growth inhibition and cell cycle arrest at G2/M . Similar growth inhibition was seen in human hepatoma and breast cancer cells . Exposure of human erythrocytes to this compound triggers cell shrinkage, cell membrane scrambling, and eryptosis .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and storage conditions . It is stable for 24 months when stored lyophilized at -20ºC . Multiple freeze/thaw cycles should be avoided to maintain its potency .
生化分析
Biochemical Properties
NSC 95397 is a potent and selective irreversible inhibitor of cdc25 dual-specificity phosphatases. It inhibits the catalytic activity of cdc25A, cdc25B, and cdc25C with dissociation constants (Ki) of 32 nM, 96 nM, and 40 nM, respectively . The primary substrate of cdc25A is CDK2, which allows progression through the G1/S and intra-S checkpoints, while cdc25C activates CDK1 to overcome the G2/M checkpoint and allow mitotic entry . This compound also inhibits mitogen-activated protein kinase phosphatase-1 (MKP-1) and MKP-3, leading to inhibited proliferation and reduced cell viability in various cancer cell lines .
Cellular Effects
This compound has been shown to induce significant cellular effects, particularly in cancer cells. It inhibits cell growth and induces cell cycle arrest at the G2/M phase in human hepatoma, breast cancer, and colon cancer cell lines . Additionally, this compound triggers apoptosis in colon cancer cells by regulating cell-cycle-related proteins, including p21, cyclin-dependent kinases, and caspases . Exposure of human erythrocytes to this compound leads to cell shrinkage, membrane scrambling, and eryptosis .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of cdc25 dual-specificity phosphatases, which are critical regulators of cell cycle progression. By inhibiting cdc25A, cdc25B, and cdc25C, this compound prevents the activation of CDK2 and CDK1, leading to cell cycle arrest at the G1/S and G2/M checkpoints . Additionally, this compound inhibits MKP-1 and MKP-3, resulting in the activation of the ERK1/2 pathway and subsequent induction of apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable for up to 24 months when stored in lyophilized form at -20ºC . Once in solution, it should be stored at -20ºC and used within one month to prevent loss of potency . Long-term exposure to this compound in cancer cell lines has shown sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of this compound have been associated with increased inhibition of tumor growth and induction of apoptosis in cancer cells . At very high doses, this compound may exhibit toxic effects, including adverse impacts on normal cellular functions .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate cell cycle progression and apoptosis. It interacts with enzymes such as cdc25A, cdc25B, cdc25C, MKP-1, and MKP-3, leading to changes in metabolic flux and metabolite levels . The inhibition of these enzymes by this compound disrupts normal cellular metabolism and promotes apoptotic pathways in cancer cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s solubility in DMSO and ethanol facilitates its cellular uptake and distribution . This compound’s localization within cells is influenced by its interactions with cdc25 phosphatases and other target proteins .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with its target enzymes, cdc25A, cdc25B, and cdc25C . The compound’s activity is influenced by its ability to inhibit these phosphatases, leading to alterations in cell cycle progression and induction of apoptosis .
属性
IUPAC Name |
2,3-bis(2-hydroxyethylsulfanyl)naphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4S2/c15-5-7-19-13-11(17)9-3-1-2-4-10(9)12(18)14(13)20-8-6-16/h1-4,15-16H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAASHDQFQDDECQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)SCCO)SCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10294236 | |
| Record name | 2,3-Bis(2-hydroxyethylsulfanyl)naphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10294236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93718-83-3 | |
| Record name | 2,3-Bis(2-hydroxyethylthio)-1,4-naphthalenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93718-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 95397 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093718833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 93718-83-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95397 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Bis(2-hydroxyethylsulfanyl)naphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10294236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[[(1S)-1-carboxy-5-[hydroxy-[(Z)-3-phenylprop-2-enoyl]amino]pentyl]amino]-2-[2-[[(1S)-1-carboxy-5-[hydroxy-[(E)-3-phenylprop-2-enoyl]amino]pentyl]amino]-2-oxoethyl]-2-hydroxy-4-oxobutanoic acid](/img/structure/B1676936.png)
